molecular formula C19H15F3N2O3 B2963206 N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 478248-91-8

N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B2963206
CAS No.: 478248-91-8
M. Wt: 376.335
InChI Key: WHZUQKBODHSJQS-FOKLQQMPSA-N
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Description

“N’-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide” is a chemical compound with the CAS Number: 478248-91-8 . It has a molecular weight of 376.33 and is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C19H15F3N2O3 . The InChI Code for this compound is 1S/C19H15F3N2O3/c1-11(16-10-13-4-3-5-15(26-2)17(13)27-16)23-24-18(25)12-6-8-14(9-7-12)19(20,21)22/h3-10,23H,1H2,2H3,(H,24,25) .


Physical and Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Corrosion Inhibition

Benzohydrazide derivatives have been synthesized and investigated for their protective ability against corrosion of mild steel in acidic media. Using a variety of electrochemical and microscopic techniques, these compounds were shown to effectively impede corrosion, supported by ab initio density functional theory (DFT) studies and molecular dynamics (MD) simulations, highlighting their potential as environmentally friendly corrosion inhibitors (Singh et al., 2021).

Therapeutic Potential

Studies on benzohydrazide derivatives have also demonstrated significant therapeutic potential. For instance, certain derivatives have been shown to protect rat heart tissues from toxicity and have potential as anticoagulant agents to prevent thrombosis in acute myocardial infarction (Khdhiri Emna et al., 2020). Another study describes the synthesis of benzofuran derivatives as potent inhibitors of the CYP19 enzyme (aromatase), indicating their potential use in the treatment of diseases like breast cancer (Saberi et al., 2006).

Material Science

In material science, the synthesis of covalent organic frameworks (COFs) utilizing hydrazone linkages has been explored. These materials, synthesized from components including benzohydrazides, are highly crystalline, exhibit excellent chemical and thermal stability, and are permanently porous, making them suitable for a variety of applications, including gas storage and separation (Uribe-Romo et al., 2011).

Antimicrobial and Antioxidant Activities

Several benzofuran and benzohydrazide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown variable efficacy against bacterial and fungal strains, as well as significant antioxidant properties, indicating their potential as therapeutic agents (Shaikh et al., 2013), (Sirajuddin et al., 2013).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Properties

IUPAC Name

N-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-11(16-10-13-4-3-5-15(26-2)17(13)27-16)23-24-18(25)12-6-8-14(9-7-12)19(20,21)22/h3-10H,1-2H3,(H,24,25)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZUQKBODHSJQS-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C(F)(F)F)/C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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